Diatrizoic acid dihydrate
Descripción general
Descripción
Diatrizoic acid dihydrate, also known as Amidotrizoic acid dihydrate, is a compound used as a reference standard in the United States Pharmacopeia . It is an iodine-containing X-ray contrast agent . The empirical formula is C11H9I3N2O4 · 2H2O and it has a molecular weight of 649.94 .
Molecular Structure Analysis
The molecular structure of Diatrizoic acid dihydrate is represented by the formula C11H9I3N2O4 · 2H2O . The ChemSpider ID for Diatrizoic acid is 2055 . The structure contains iodine, which is known to be electron-dense and effectively scatter or stop X-rays .Chemical Reactions Analysis
Diatrizoic acid is an iodine-containing X-ray contrast agent. Iodinated contrast agents were among the first contrast agents developed . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays .Physical And Chemical Properties Analysis
Diatrizoic acid exists in the form of anhydrous as well as dihydrate form with a molecular formula of C11H9I3N2O4. It generally exists as a sodium salt with a molecular weight of 613.92 g/mol .Aplicaciones Científicas De Investigación
Crystallization Process Insights
Diatrizoic acid (DTA), an X-ray contrast agent, exhibits versatility in crystallizing into various solid forms, including hydrated, anhydrous, and solvated structures. Research by Fucke et al. (2015) explored these forms, revealing unique intermolecular interactions and crystal packing in each. Particularly, the dihydrate form encapsulates water between host molecules, forming a remarkably stable motif. This study enhances our understanding of DTA's crystalline behaviors, crucial for its application in medical imaging and pharmaceutical formulation (Fucke et al., 2015).
Environmental Removal Techniques
Diatrizoic acid's persistence in aquatic environments poses environmental challenges. Studies by Bocos et al. (2016) and Redeker et al. (2014) have focused on its removal from water. Advanced oxidation processes, including electrochemical methods and anodic oxidation, have been investigated for effectively removing DTA from water. These studies contribute to environmental management strategies for contaminants derived from medical sources (Bocos et al., 2016); (Redeker et al., 2014).
Analytical Method Development
Farag (1995) developed a liquid chromatographic method for analyzing diatrizoic acid and its degradation products in radio-opaque solutions. This method offers accuracy and precision in the concentration range of 5-50 ppm, essential for quality control in pharmaceutical applications (Farag, 1995).
Biomedical Imaging Enhancement
Nanoparticle-based formulations of diatrizoic acid have been explored to improve biomedical imaging, particularly for lung diseases. El-gendy et al. (2010) developed diatrizoic acid nanoparticle agglomerates as an inhalable lung contrast agent, demonstrating their efficacy and safety in vivo. This advancement could significantly enhance the resolution of lung imaging modalities (El-gendy et al., 2010).
Degradation Kinetics and Environmental Impact
The degradation of diatrizoic acid under various conditions, including UV photolysis and UV/chlorination, has been a focus of environmental studies. Hu et al. (2019) examined factors influencing its degradation, such as pH and chlorine dosage. This research aids in understanding theenvironmental fate of diatrizoic acid and provides insights into effective water treatment strategies (Hu et al., 2019).
Oxidative Degradation Methods
The effectiveness of various Advanced Oxidation Processes (AOPs) in degrading diatrizoic acid has been studied by Velo-Gala et al. (2014). They explored methods like Fenton's reagent and ultraviolet radiation, contributing to our understanding of how to mitigate diatrizoic acid's environmental impact, particularly in water treatment processes (Velo-Gala et al., 2014).
Capillary Electrophoresis Analysis
Farag and Wells (1997) developed a capillary electrophoresis method for separating and determining diatrizoic acid and its degradation products in radiopaque solutions. This technique is crucial for the quality control of pharmaceutical products containing diatrizoic acid (Farag & Wells, 1997).
Gamma Radiation for Degradation
Velo-Gala et al. (2012) examined the effectiveness of gamma irradiation in transforming diatrizoic acid in aqueous solutions. This study contributes to the field of radiolytic degradation, offering potential methods for the treatment of wastewater containing medical contrast agents (Velo-Gala et al., 2012).
Assay and Purity Analysis
Chellquist et al. (1997) developed an LC procedure to separate diatrizoate sodium from known impurities, crucial for the assay and purity analysis of drug products containing diatrizoic acid. This method aids in ensuring the quality and safety of such pharmaceutical products (Chellquist et al., 1997).
Safety And Hazards
Direcciones Futuras
Diatrizoic acid is a commonly used water-soluble, iodinated, radiopaque x-ray contrast medium . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can be used for imaging the gastrointestinal tract in patients allergic to barium . The future directions of Diatrizoic acid dihydrate could involve further optimization of its physical and chemical properties for enhanced performance in diagnostic imaging .
Propiedades
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQKUXXJPHSPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13I3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048960 | |
Record name | Diatrizoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diatrizoic acid dihydrate | |
CAS RN |
50978-11-5 | |
Record name | Amidotrizoic Acid [BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diatrizoic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIATRIZOIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.